N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
Molecular Structure Analysis
The compound has a complex structure with several rings, including a cyclohexyl ring, a tetrahydrofuran ring, and a pyrimidine ring. These rings could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the thioacetamide group could potentially undergo hydrolysis, and the pyrimidine ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple rings could potentially increase the compound’s stability and influence its solubility .Scientific Research Applications
Synthesis and Characterisation
Compounds with similar structural features have been synthesized and characterized, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives and their potential for further chemical modification and biological evaluation. For instance, Ali et al. (2010) focused on the synthesis, characterisation, and antimicrobial activity of derivatives, emphasizing the significance of these compounds in drug discovery efforts due to their potential antimicrobial properties (Ali et al., 2010).
Antimicrobial and Antitumor Activities
Research has explored the antimicrobial and antitumor potentials of thieno[2,3-d]pyrimidine derivatives. For example, Albratty et al. (2017) synthesized novel thiophene, pyrimidine, and other derivatives, showing promising inhibitory effects on different cell lines, which suggests their applicability in developing new anticancer drugs (Albratty et al., 2017).
Anti-inflammatory Activity
The anti-inflammatory activities of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon have also been investigated, demonstrating the potential of these compounds as anti-inflammatory agents. This highlights the interest in synthesizing and evaluating such molecules for therapeutic applications (Amr et al., 2007).
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h14-15H,1-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENFKCOWYAFLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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